

# Technical Support Center: Long-Term Stability of Aqueous Sodium Chromate Solutions

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## Compound of Interest

Compound Name: *Chromic acid, disodium salt, decahydrate*

Cat. No.: *B078661*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of aqueous sodium chromate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of an aqueous sodium chromate solution?

A1: When stored correctly, aqueous sodium chromate solutions are highly stable.<sup>[1]</sup> For properly stored solutions, the shelf life is considered indefinite.<sup>[1]</sup> However, for critical applications, it is best practice to re-qualify the solution after an extended period (e.g., 12-24 months) to ensure its concentration and purity meet experimental requirements.

Q2: What are the optimal storage conditions for an aqueous sodium chromate solution?

A2: To ensure long-term stability, solutions should be stored in a cool, dry, and well-ventilated area.<sup>[2]</sup> The container should be tightly sealed to prevent evaporation and absorption of atmospheric moisture, as sodium chromate is hygroscopic.<sup>[2]</sup> It is also advisable to protect the solution from direct sunlight.<sup>[3]</sup>

Q3: What are the primary factors that can affect the stability of my sodium chromate solution?

A3: The most significant factor affecting the stability of a sodium chromate solution is pH. Other factors include temperature, exposure to light, and contamination with incompatible substances.

Q4: My yellow sodium chromate solution has turned orange. What does this mean?

A4: A color change from yellow to orange indicates that the solution has become acidic. In an acidic environment, the yellow chromate ions ( $\text{CrO}_4^{2-}$ ) undergo a reversible conversion to the orange dichromate ions ( $\text{Cr}_2\text{O}_7^{2-}$ ). This is the most common degradation pathway and can be triggered by the absorption of acidic gases like carbon dioxide from the air or accidental contamination with an acid.

Q5: Can a color change from yellow to orange be reversed?

A5: Yes, the equilibrium between chromate and dichromate is reversible. Adding a base (e.g., sodium hydroxide) to raise the pH will shift the equilibrium back towards the chromate ion, and the solution will return to its original yellow color.

Q6: I've observed a precipitate in my sodium chromate solution. What could be the cause?

A6: Precipitation in a sodium chromate solution can be due to several factors:

- **Temperature Changes:** Significant decreases in temperature can reduce the solubility of sodium chromate, leading to crystallization, especially in concentrated solutions.
- **Evaporation:** If the container is not properly sealed, evaporation of water will increase the concentration of sodium chromate, potentially exceeding its solubility limit.
- **Contamination:** The introduction of cations that form insoluble chromate salts (e.g., barium, lead, silver) will result in precipitation.

Q7: How can I verify the concentration of my aged sodium chromate solution?

A7: The concentration of sodium chromate can be determined using several analytical methods, including UV-Vis spectrophotometry or titration.[\[4\]](#)[\[5\]](#) Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Solution color has changed from yellow to orange.	Acidification of the solution, leading to the formation of sodium dichromate.	Check the pH of the solution. If acidic, the solution may not be suitable for experiments where the specific chromate ion is required. The color change can be reversed by carefully adding a base (e.g., dilute NaOH) to raise the pH.
Crystalline precipitate is present at the bottom of the container.	The solution has become supersaturated due to either a decrease in temperature or evaporation of the solvent.	Gently warm the solution while stirring to redissolve the precipitate. If evaporation is suspected, you may need to add a small amount of deionized water to restore the original concentration. To confirm the concentration, an analytical test is recommended. Ensure the container is tightly sealed for future storage.
A fine, non-crystalline precipitate has formed.	Contamination with an incompatible substance, leading to the formation of an insoluble chromate salt.	The solution is likely contaminated and should be disposed of according to your institution's hazardous waste guidelines. Do not use for experimental purposes.
The solution appears cloudy or hazy.	This could be due to fine particulate contamination or the initial stages of precipitation.	Filter the solution through a suitable membrane filter (e.g., 0.22 $\mu\text{m}$ ). If the cloudiness persists or reappears, the solution may be unstable and should be discarded.

## Data Presentation: Factors Affecting Stability

Parameter	Effect on Stability	Recommended Practice
pH	Highly sensitive. Acidic pH (< 7) causes conversion to sodium dichromate.	Maintain a neutral to slightly alkaline pH. Buffer the solution if necessary for your application.
Temperature	Stable at ambient temperatures. High temperatures can accelerate potential degradation. Low temperatures can cause precipitation in concentrated solutions.	Store at a controlled room temperature (e.g., 15-25°C). Avoid freezing or exposing to high heat. <a href="#">[2]</a>
Light	Potential for photodegradation, although this is not the primary stability concern.	Store in an opaque container or in a dark cabinet to minimize light exposure. <a href="#">[3]</a>
Air Exposure	The solution is hygroscopic and can absorb CO <sub>2</sub> from the air, which can lead to a decrease in pH.	Keep the container tightly sealed when not in use. <a href="#">[2]</a>
Contaminants	Reducing agents can reduce Cr(VI) to Cr(III). Certain metal ions can form insoluble precipitates.	Use high-purity water and clean glassware. Avoid introducing any potential contaminants.

## Experimental Protocols

### Protocol 1: UV-Vis Spectrophotometric Determination of Sodium Chromate Concentration

This method is suitable for verifying the concentration of a sodium chromate solution and can also be used to monitor the conversion to dichromate.

- Preparation of Standard Solutions:

- Accurately prepare a stock solution of known concentration (e.g., 1000 ppm) of sodium chromate in deionized water.
- From the stock solution, prepare a series of calibration standards of lower concentrations (e.g., 5, 10, 15, 20, 25 ppm) by serial dilution.
- Instrumentation:
  - Use a calibrated UV-Vis spectrophotometer.
- Measurement:
  - Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for sodium chromate, which is approximately 372 nm.
  - Use deionized water as a blank to zero the instrument.
  - Measure the absorbance of each calibration standard.
  - Measure the absorbance of the aged sodium chromate solution (dilute if necessary to fall within the calibration range).
- Analysis:
  - Plot a calibration curve of absorbance versus concentration for the standard solutions.
  - Determine the concentration of the aged solution by interpolating its absorbance on the calibration curve.

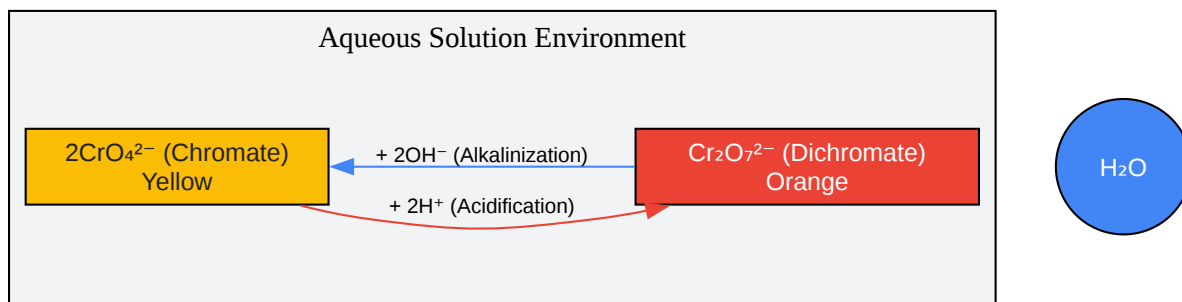
## Protocol 2: Titrimetric Determination of Hexavalent Chromium

This method determines the total hexavalent chromium content (both chromate and dichromate).

- Reagents:
  - Sulfamic acid

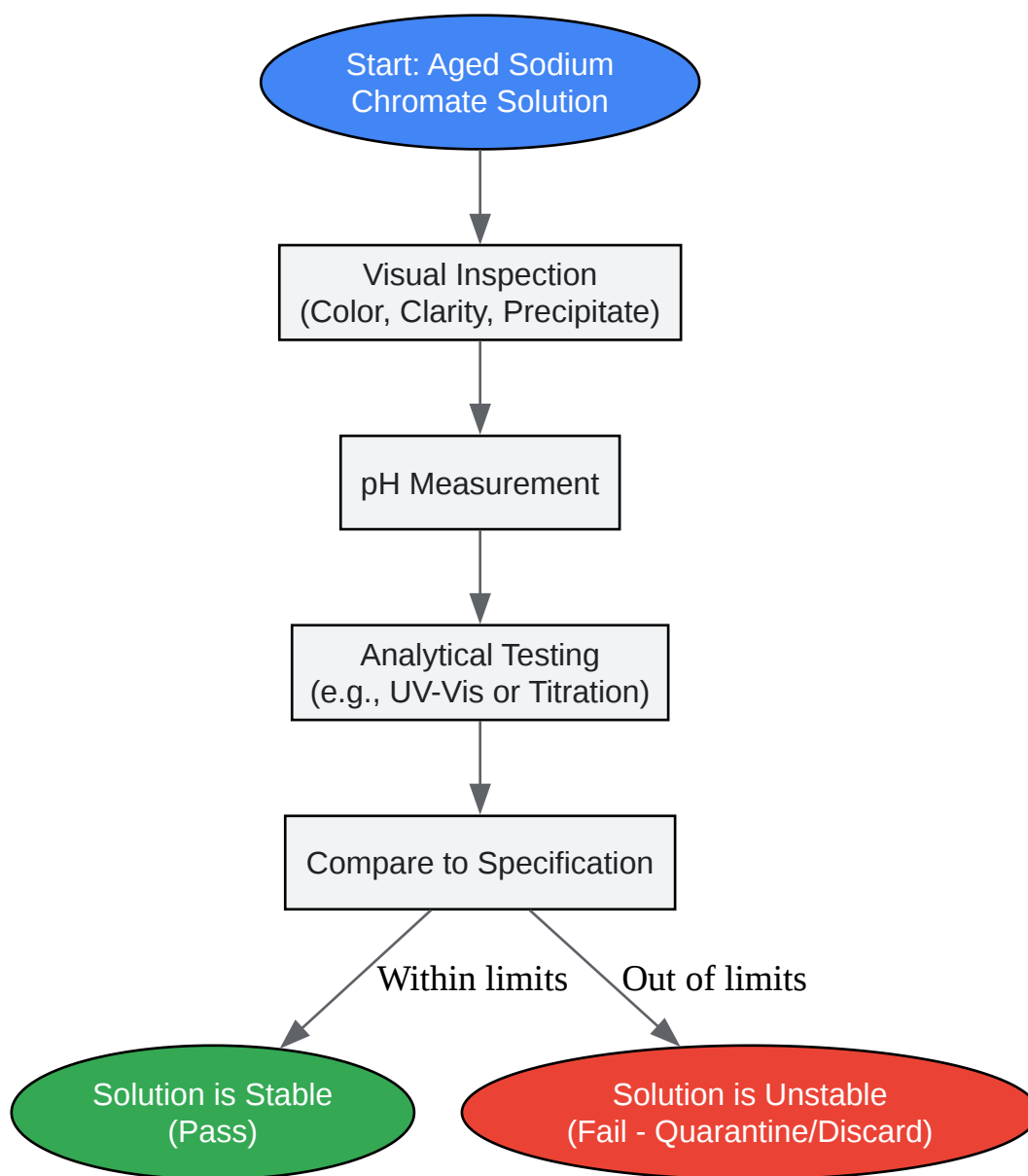
- Potassium iodide (KI)
- Standardized 0.01N sodium thiosulfate solution
- Starch indicator solution
- Deionized water
- Procedure:
  - Pipette a known volume (e.g., 50 mL) of the sodium chromate solution into an Erlenmeyer flask.
  - Add approximately 2 grams of sulfamic acid and swirl to dissolve. Let it stand for two minutes to eliminate potential nitrite interference.
  - Add approximately 0.25 grams of potassium iodide and swirl until dissolved. The solution will turn yellow-brown due to the liberation of iodine. Let it stand for two minutes.
  - Titrate with 0.01N sodium thiosulfate until the yellow-brown color almost disappears.
  - Add a small amount of starch indicator solution. The solution will turn blue.
  - Continue titrating with sodium thiosulfate until the blue color disappears.
- Calculation:
  - The concentration of chromate can be calculated based on the volume of sodium thiosulfate used.

## Visualizations

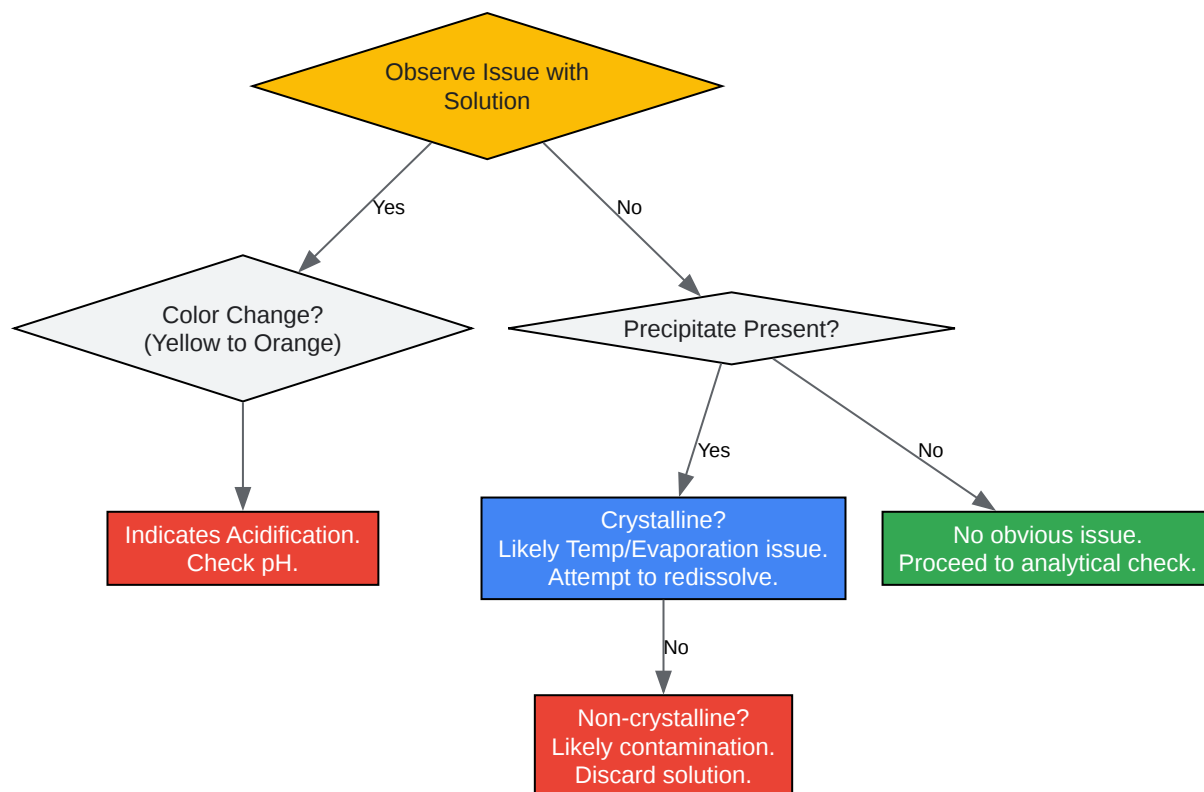


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Caption: The pH-dependent equilibrium between chromate and dichromate ions.







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